molecular formula C₂₄H₂₁N₃O₃ B1145111 4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde CAS No. 1068468-47-2

4,4',4''-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde

Cat. No.: B1145111
CAS No.: 1068468-47-2
M. Wt: 399.44
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Description

4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde is an organic compound characterized by the presence of a triazinane ring substituted with three benzaldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde typically involves the condensation of benzaldehyde with triazinane derivatives under controlled conditions. One common method includes the reaction of benzaldehyde with 1,3,5-triazinane in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete condensation and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde involves its interaction with various molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the triazinane ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Similar structure but with amino groups instead of aldehyde groups.

    1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: Contains sulfur atoms in place of oxygen atoms in the triazinane ring.

    2,4,6-Triamino-1,3,5-triazine: Contains amino groups instead of aldehyde groups.

Uniqueness

4,4’,4’'-(1,3,5-Triazinane-1,3,5-triyl)tribenzaldehyde is unique due to its combination of aldehyde groups and a triazinane ring, which imparts distinct reactivity and potential for forming complex structures. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-[3,5-bis(4-formylphenyl)-1,3,5-triazinan-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c28-13-19-1-7-22(8-2-19)25-16-26(23-9-3-20(14-29)4-10-23)18-27(17-25)24-11-5-21(15-30)6-12-24/h1-15H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGIIVWYIUNRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN(CN1C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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